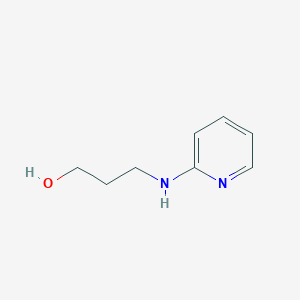
2-(3-Hydroxypropyl)aminopyridine
Cat. No. B098001
Key on ui cas rn:
19068-80-5
M. Wt: 152.19 g/mol
InChI Key: QTTQBQLTBUGHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08076475B2
Procedure details


Charge 2-chloropyridine (1.0 equiv) and 3-aminopropan-1-ol (2.2 equiv, 1.5 volumes, 1.5 wt equiv) and mix thoroughly. Purge oxygen from the system by applying vacuum (ca −10 psi) to the system and backfilling with nitrogen three times. Heat the solution to 150° C. and hold for 13-16 h under a nitrogen atmosphere. The light yellow to yellow reaction mixture is then cooled to 18-23° C. and water (1.0 volume, 1.0 wt equiv) is added. Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv). Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv). Concentrate the i-PrOAc solution in vacuo to minimum stir. Tert-butyl methyl ether (5.0 volumes, 3.7 wt equiv) is used to dissolve the residual oil. Add seed crystals (0.1 wt %) of the pure product and hold at 18-23 for 5 h. Cool the mixture to 0-5° C. and hold for 1-2 h. Isolate the crystalline product by filtration and wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C. Dry 3-(2-pyridinylamino)-1-propanol at 25-30° C. under reduced pressure. Percent yield range observed: 60-70%.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][OH:12].O=O>O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][CH2:11][OH:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix thoroughly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The light yellow to yellow reaction mixture is then cooled to 18-23° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the i-PrOAc solution in vacuo to minimum stir
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the residual oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add seed crystals (0.1 wt %) of the pure product
|
WAIT
|
Type
|
WAIT
|
|
Details
|
hold at 18-23 for 5 h
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 0-5° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
hold for 1-2 h
|
|
Duration
|
1.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Isolate the crystalline product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25-30° C.
|
Outcomes


Product
Details
Reaction Time |
14.5 (± 1.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)NCCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
